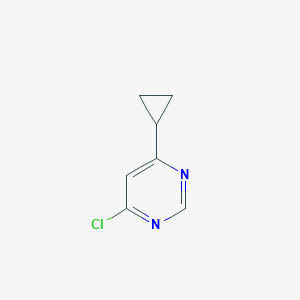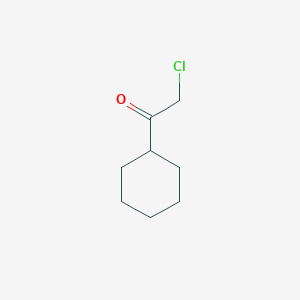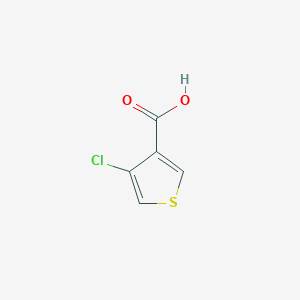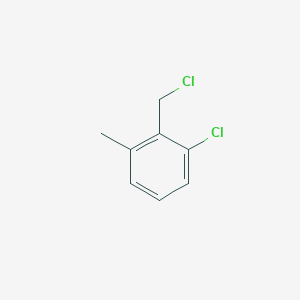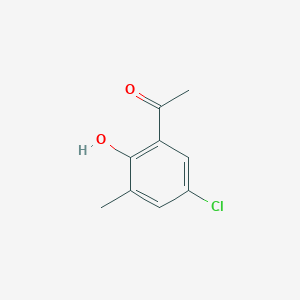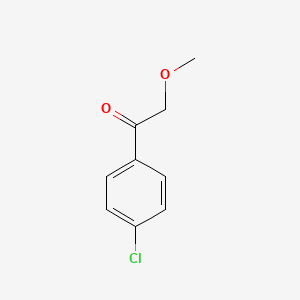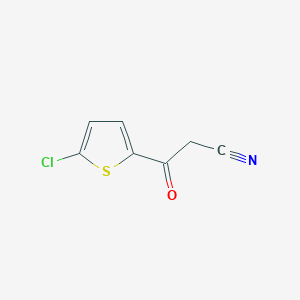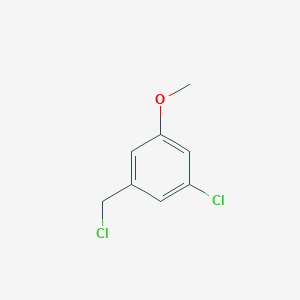![molecular formula C12H14ClNO4S B3024851 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-56-3](/img/structure/B3024851.png)
1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid
Vue d'ensemble
Description
The compound "1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing nitrogen. The presence of the sulfonyl group attached to the 4-chlorophenyl moiety and the carboxylic acid group at the third position of the piperidine ring suggests that this compound could exhibit interesting chemical and biological properties. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their presence in many biologically active molecules .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the coupling of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups . These methods highlight the versatility of piperidine as a scaffold for the introduction of various substituents, which can significantly alter the compound's biological activity.
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including those with a sulfonyl group, has been characterized by spectroscopic techniques such as 1H-NMR and IR, and in some cases, confirmed by X-ray crystallographic studies . The crystallographic data can reveal the conformation of the piperidine ring and the geometry around the sulfur atom, which is often distorted from a regular tetrahedron due to the presence of the sulfonyl group .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions at different positions of the ring. For instance, O-substituted derivatives can be prepared by reacting the parent compound with different electrophiles in the presence of sodium hydride and dimethyl formamide . The introduction of chloro groups and other substituents can be achieved through reactions with chloroamines, leading to the formation of various cyclic structures . These reactions are crucial for the diversification of the piperidine core and the development of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the nature and position of substituents on the piperidine ring. The presence of a sulfonyl group and a chlorophenyl moiety can affect the compound's solubility, boiling point, and stability. The biological activity of these compounds is also significantly influenced by these substituents, as seen in their efficacy as antimicrobial agents and enzyme inhibitors . The enantiomers of certain piperidine derivatives have been shown to possess similar pharmacological profiles and bioavailability, indicating the importance of stereochemistry in their activity .
Applications De Recherche Scientifique
Environmental Persistence and Bioaccumulation
Perfluorinated acids, including perfluorinated carboxylates (PFCAs) and perfluorinated sulfonates (PFASs), demonstrate environmental persistence. Compounds like perfluorooctane sulfonate (PFOS) are classified as persistent and bioaccumulative. The bioaccumulation of PFCAs is directly related to the length of their fluorinated carbon chains. However, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. This indicates that although many PFCAs, including 1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxylic acid, can be present at detectable concentrations in wildlife, their bioaccumulation potential is significantly lower than other legacy persistent lipophilic compounds (Conder et al., 2008).
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which may include this compound, are widely used in industrial and commercial applications. Their degradation in the environment can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are of concern due to their toxic profiles. Understanding the environmental biodegradability of these compounds is crucial for evaluating their environmental fate and effects. Laboratory studies suggest that microbial degradation pathways and the defluorination potential of these compounds need to be thoroughly researched (Liu & Mejia Avendaño, 2013).
Environment-Friendly Alternatives in Acid Cleaning
Sulfamic acid, while not directly this compound, is mentioned for its relevance in the context of environmentally friendly alternatives. It is used as an alternative electrolyte for acid cleaning and corrosion inhibition, highlighting the importance of finding less toxic and environmentally detrimental alternatives in industrial applications. The need for organic compounds based corrosion inhibitors is stressed, suggesting a potential area for the application of compounds like this compound in creating more environment-friendly industrial solutions (Verma & Quraishi, 2022).
Environmental and Biological Impact of Perfluoroalkyl Acids
Perfluoroalkyl acids (PFAs), including PFCAs and perfluorinated sulfonic acids (PFSAs), are present in various environmental and biological matrices. Understanding their physicochemical properties, levels, patterns in waters and wastewaters, and treatment methods is crucial. Filtration and sorption technologies are currently the most promising methods for removing PFAs from waste streams, but further studies are needed to explore other methods such as advanced oxidative, photochemical, and biodegradation techniques. This area of research is significant for compounds like this compound, as it pertains to their environmental impact and treatment options (Rayne & Forest, 2009).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFXLKMJEOGJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321970-56-3 | |
| Record name | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)
